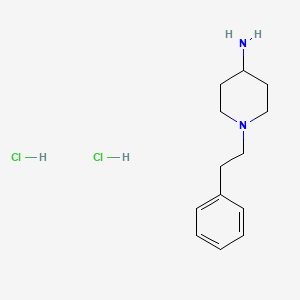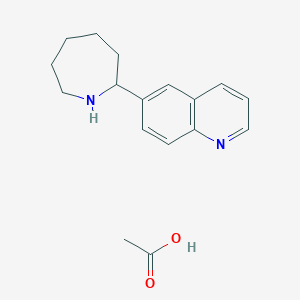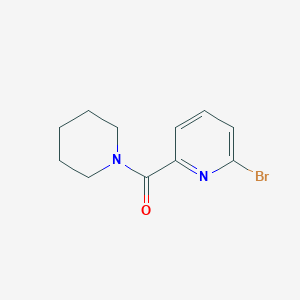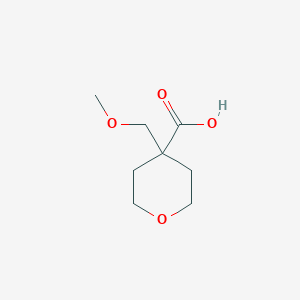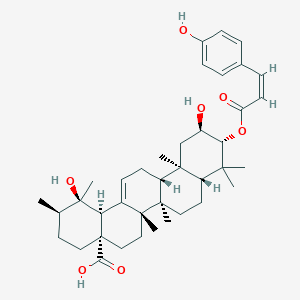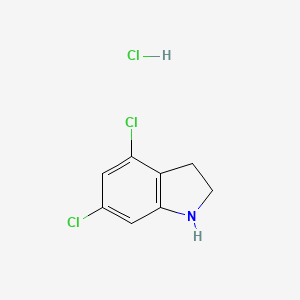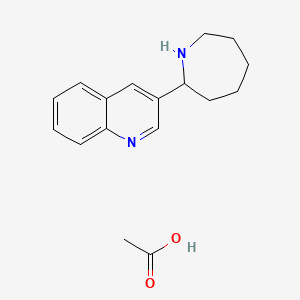![molecular formula C8H4F3N3O2S B3090309 2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid CAS No. 1209904-67-5](/img/structure/B3090309.png)
2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
The compound appears to contain a pyrazole ring and a thiazole ring, both of which are common structures in many pharmaceuticals and agrochemicals . The trifluoromethyl group is also a common motif in medicinal chemistry due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the trifluoromethyl group. These groups can significantly affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the trifluoromethyl group is known to participate in various reactions due to its unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could affect the compound’s acidity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic compounds, including pyrazoles and thiazoles, serve as crucial scaffolds for the development of diverse chemical entities. The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one offers mild reaction conditions for generating versatile cynomethylene dyes and heterocycles, including pyrazolo-imidazoles and thiazoles, highlighting their significance in synthetic chemistry (Gomaa & Ali, 2020).
Biological Applications
Compounds featuring the pyrazole and thiazole moieties, such as trifluoromethylpyrazoles, have been explored for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015).
Environmental and Degradation Studies
The degradation and environmental fate of polyfluoroalkyl substances, which can be structurally related to the compounds under discussion, have been extensively reviewed. Such studies are crucial for understanding the persistence and bioaccumulation potential of these chemicals in the environment (Liu & Mejia Avendaño, 2013).
Catalysis and Synthetic Transformations
Hybrid catalysts have demonstrated importance in synthesizing pyrano[2,3-d]pyrimidine derivatives, showcasing the versatility of heterocyclic scaffolds derived from compounds like 2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid in facilitating diverse chemical transformations. These catalysts offer innovative pathways for developing bioactive molecules and pharmaceuticals (Parmar, Vala, & Patel, 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2S/c9-8(10,11)5-1-2-12-14(5)7-13-4(3-17-7)6(15)16/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVFTLNQFROILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C2=NC(=CS2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






